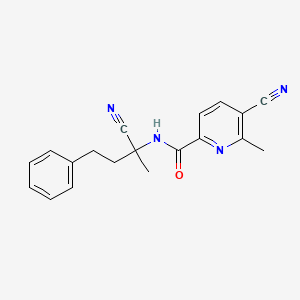
5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are naturally occurring compounds in the body that regulate a variety of physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which has been shown to have potential therapeutic effects in various disease models.
Aplicaciones Científicas De Investigación
Non-Linear Optical (NLO) Properties and Anticancer Activity
The compound 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide, along with similar compounds, has been studied for its non-linear optical (NLO) properties and potential anticancer activity. In research conducted by Jayarajan et al. (2019), these compounds demonstrated significant interactions with the colchicine binding site of tubulin, which could contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Synthesis and Reactions with Various Nucleophiles
Prokhorov, Slepukhin, and Kozhevnikov (2008) explored the reactions of this compound with various nucleophiles in the presence of CuCl2. They found that adding copper(II) chloride facilitated nucleophilic addition to the cyano group (Prokhorov, Slepukhin, & Kozhevnikov, 2008).
Synthesis of Highly Functionalized 6-Oxo-1,6-Dihydropyridines
Kumar et al. (2013) synthesized a variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates, which are structurally related to this compound. This research contributes to the understanding of the synthesis and properties of such compounds (Kumar et al., 2013).
PET Imaging Applications
Horti et al. (2019) explored the use of a similar compound, [11C]CPPC, which is related to this compound, in PET imaging. This research demonstrated the potential of such compounds in imaging of reactive microglia and neuroinflammation in vivo (Horti et al., 2019).
Synthesis and Characterization of Derivatives
Hassan, Hafez, and Osman (2014) synthesized and characterized derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . This work contributes to the broader understanding of the synthesis and properties of similar compounds (Hassan, Hafez, & Osman, 2014).
Crystal Structure and Hirshfeld Surface Analysis
In 2020, Naghiyev et al. reported on the crystal structure and Hirshfeld surface analysis of compounds related to this compound, providing insights into the molecular structure and interactions of these compounds (Naghiyev et al., 2020).
Propiedades
IUPAC Name |
5-cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-16(12-20)8-9-17(22-14)18(24)23-19(2,13-21)11-10-15-6-4-3-5-7-15/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKKOUCNKBGEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

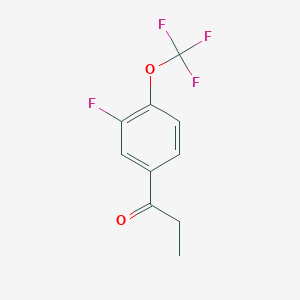
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)
![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2748759.png)

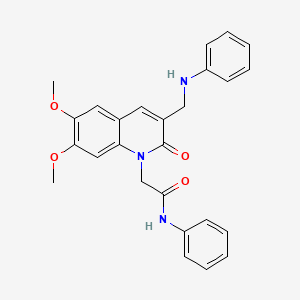
![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)
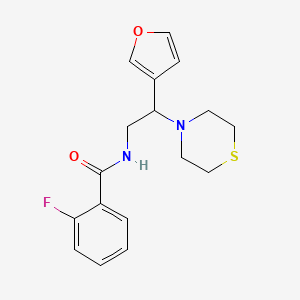
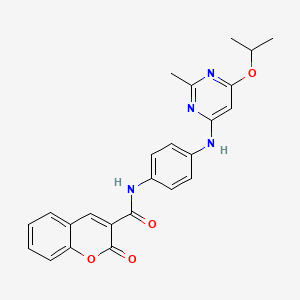
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)
![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2748769.png)
![4-{[2-(3-Bromophenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2748772.png)
![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)